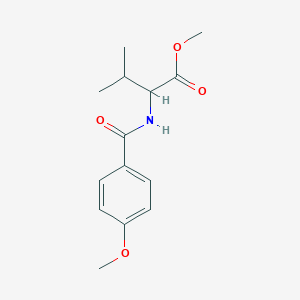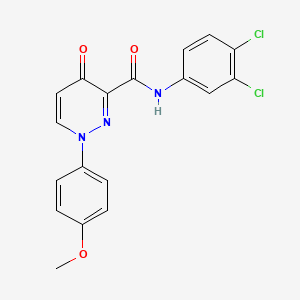![molecular formula C27H32N2O4 B12210042 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one](/img/structure/B12210042.png)
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one is a complex organic compound with a molecular formula of C27H32N2O4 and a molar mass of 448.55 g/mol . This compound is part of the chromen-2-one family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The structures of the newly synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with oxidoreductase enzymes, which play a crucial role in various biological processes . The inclusion of the piperazine moiety enhances its bioactivity, potentially leading to improved therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines
Uniqueness
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one is unique due to its specific structural features, including the chromen-2-one core and the benzylpiperazine moiety. These features contribute to its diverse biological activities and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C27H32N2O4 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-methyl-7-propan-2-yloxychromen-2-one |
InChI |
InChI=1S/C27H32N2O4/c1-19(2)32-24-17-25-23(20(3)15-27(31)33-25)16-22(24)9-10-26(30)29-13-11-28(12-14-29)18-21-7-5-4-6-8-21/h4-8,15-17,19H,9-14,18H2,1-3H3 |
InChI Key |
MCGZHZMEYSDACW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC(C)C)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B12209965.png)
![N-[(2Z)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12209973.png)
![4-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12209987.png)
![5-chloro-N-(4-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B12209993.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12209995.png)
![benzyl {[(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B12210001.png)

![6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12210009.png)
![Methyl 4,5-dimethoxy-2-{[(4-methylpiperazinyl)thioxomethyl]amino}benzoate](/img/structure/B12210015.png)

![5-[3-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B12210023.png)

![2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole](/img/structure/B12210050.png)
![N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12210053.png)
